molecular formula C18H14F2N2O2S B6562432 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide CAS No. 1021217-14-0

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide

Cat. No.: B6562432
CAS No.: 1021217-14-0
M. Wt: 360.4 g/mol
InChI Key: ZZAFKPGJIDQFCP-UHFFFAOYSA-N
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Description

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide is a useful research compound. Its molecular formula is C18H14F2N2O2S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.07440519 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities, especially in the context of antitumor effects. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C20H18F2N2O5
  • Molecular Weight: 404.4 g/mol
  • CAS Number: 1021216-61-4
  • Purity: Typically 95%

The biological activity of this compound is attributed to its structural components, which facilitate interactions with various cellular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction: It can bind to cellular receptors, potentially altering signal transduction pathways that regulate cell growth and apoptosis.
  • Gene Expression Modulation: The compound may influence the expression of genes associated with inflammation and tumor progression.

Antitumor Activity

Recent studies have demonstrated significant antitumor activity against various cancer cell lines. The following table summarizes the in vitro activity of the compound compared to standard chemotherapy agents.

CompoundCell LineIC50 (μM)Remarks
This compoundA5496.75 ± 0.19High activity
This compoundHCC8276.26 ± 0.33Moderate activity
DoxorubicinA5490.85 ± 0.05Standard comparator
VandetanibHCC8275.13 ± 0.97Standard comparator

Case Study: In Vitro Assays

In a comparative study involving several lung cancer cell lines (A549, HCC827, and NCI-H358), the compound exhibited notable cytotoxicity:

  • A549 Cell Line: The IC50 value was approximately 6.75±0.19muM6.75\pm 0.19\\mu M, indicating high activity against this lung cancer model.
  • HCC827 Cell Line: The IC50 value was 6.26±0.33muM6.26\pm 0.33\\mu M, demonstrating moderate efficacy.
  • Normal Lung Fibroblasts (MRC-5): The compound showed moderate cytotoxicity, suggesting a need for further optimization to enhance selectivity towards cancer cells.

Pharmacokinetic Profile

While detailed pharmacokinetic data for this compound is limited, studies on structurally similar compounds indicate that modifications can significantly impact bioavailability and metabolic stability.

Scientific Research Applications

The compound exhibits significant antitumor properties and has been studied for its potential to inhibit specific enzymes and modulate gene expression related to cancer progression. Key areas of investigation include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in tumor cell proliferation.
  • Receptor Interaction: It can bind to cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
  • Gene Expression Modulation: It may influence the expression of genes associated with inflammation and tumor progression.

Antitumor Activity

Recent studies have demonstrated the compound's antitumor activity against various cancer cell lines. Below is a summary of findings from in vitro assays:

CompoundCell LineIC50 (μM)Remarks
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamideA549 (lung cancer)6.75 ± 0.19High activity
This compoundHCC827 (lung cancer)6.26 ± 0.33Moderate activity
DoxorubicinA5490.85 ± 0.05Standard comparator
VandetanibHCC8275.13 ± 0.97Standard comparator

Case Study 1: In Vitro Assays on Lung Cancer Cell Lines

A comparative study was conducted using several lung cancer cell lines (A549 and HCC827) to evaluate the cytotoxic effects of the compound against standard chemotherapeutic agents like Doxorubicin and Vandetanib.

Findings:

  • The compound showed an IC50 value indicating significant cytotoxicity against A549 cells.
  • Moderate activity was observed against HCC827 cells, suggesting potential for further development as an anticancer agent.

Case Study 2: Mechanistic Studies

Further investigations into the mechanism of action revealed that the compound could disrupt cellular signaling pathways involved in cancer cell survival and proliferation. This was assessed through:

  • Western Blot Analysis: To measure changes in protein expression levels associated with apoptosis.
  • Flow Cytometry: To analyze cell cycle distribution and apoptosis rates.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for development as a therapeutic agent in treating various cancers. Its ability to selectively target cancer cells while minimizing effects on normal cells could lead to more effective treatment regimens with fewer side effects.

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2S/c1-25-17-5-3-2-4-14(17)18(23)21-10-12-9-16(24-22-12)13-7-6-11(19)8-15(13)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAFKPGJIDQFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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